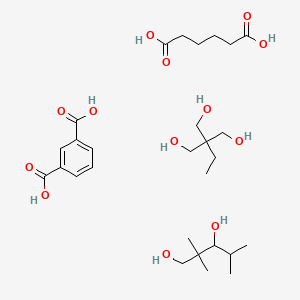
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid and 2,2,4-trimethyl-1,3-pentanediol is a complex polymer compound. This polymer is synthesized through the polycondensation of the mentioned monomers, resulting in a material with unique properties suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction of 1,3-benzenedicarboxylic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 2,2,4-trimethyl-1,3-pentanediol. The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst to accelerate the process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors designed to handle high temperatures and pressures. The monomers are fed into the reactor in precise ratios, and the reaction is carefully monitored to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s structure, potentially enhancing its performance in certain applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the polymer structure.
科学研究应用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用机制
The mechanism by which this polymer exerts its effects depends on its specific application. In general, the polymer interacts with other molecules through various intermolecular forces, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties, commonly found in plastic bottles and textiles.
Polybutylene terephthalate (PBT): Another similar polymer used in engineering plastics and electrical components.
Polytrimethylene terephthalate (PTT): Known for its excellent mechanical properties and used in textiles and carpets.
Uniqueness
Compared to these similar compounds, the polymer offers unique properties due to the specific combination of monomers used in its synthesis. This results in a material with tailored mechanical, thermal, and chemical properties, making it suitable for specialized applications.
属性
CAS 编号 |
55012-14-1 |
|---|---|
分子式 |
C28H48O13 |
分子量 |
592.7 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H18O2.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-6(2)7(10)8(3,4)5-9;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);6-7,9-10H,5H2,1-4H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI 键 |
IYTDFWLBQRJPIU-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC(C)C(C(C)(C)CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
55012-14-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
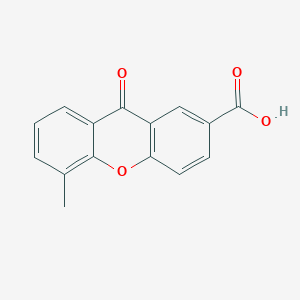
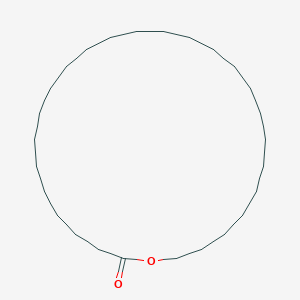
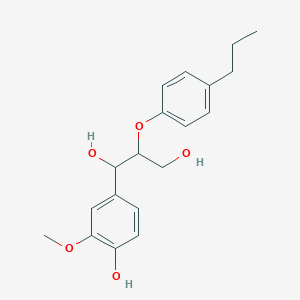


![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)

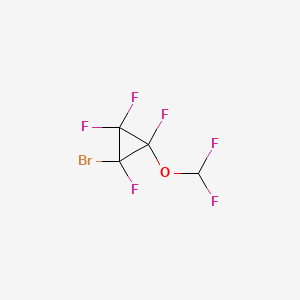
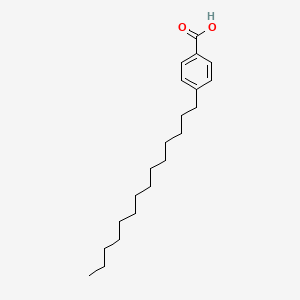
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
